molecular formula C14H9ClF3NOS B5553337 2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide

2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B5553337
M. Wt: 331.7 g/mol
InChI Key: IGZOQWPPTMEPEX-UHFFFAOYSA-N
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Description

The compound is a structurally complex acetamide, involving chlorophenyl and trifluorophenyl groups. Its study is significant due to its potential applications in various chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of chlorophenyl and fluorophenyl derivatives with appropriate reagents. For example, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized using 2,6-dichloro-4-trifloromethylaniline and POCl3 in acetate (Ping, 2007).

Molecular Structure Analysis

Molecular structure analysis reveals key features such as bond angles and intermolecular interactions. For instance, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide exhibits a dihedral angle of 65.2° between the chlorophenyl and difluorophenyl rings (Praveen et al., 2013).

Chemical Reactions and Properties

These compounds often engage in various chemical reactions, forming chains or arrays through hydrogen bonding and other intermolecular interactions. For example, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide forms 3-D arrays via multiple intermolecular interactions (Boechat et al., 2011).

Physical Properties Analysis

Physical properties like crystal structure and bonding motifs are crucial. For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide reveals intramolecular hydrogen bonding and intermolecular C–H⋯O interactions (Jansukra et al., 2021).

Chemical Properties Analysis

Chemical properties can include reactivity, solvatochromic effects, and theoretical investigations. For instance, quantum chemical calculations on similar compounds show details about their conformation, vibrational spectroscopy, and electronic properties (Choudhary et al., 2014).

Scientific Research Applications

Molecular Structure and Crystallography

Research on similar chlorophenyl and fluorophenyl acetamides highlights their structural properties, such as the orientation of chlorophenyl rings and the formation of intermolecular interactions, which can inform crystal engineering and molecular design. For instance, studies have detailed the crystal structures and intermolecular interactions of chloro and difluoromethyl phenyl acetamides, which are crucial for understanding their solid-state behaviors and potential for forming supramolecular assemblies (Saravanan et al., 2016; Boechat et al., 2011).

Synthesis and Characterization

Studies have also described the synthesis and characterization of compounds with similar structural motifs, providing insights into synthetic routes, chemical reactivity, and the structural basis for biological activity. For example, the synthesis and characterization of chlorophenyl thiophene carboxamides have been documented, offering perspectives on their chemical properties and potential as leads for further modification (Bhattacharjee et al., 2011).

Future Directions

The future directions for research on “2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide” could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties could be studied in more detail. Finally, its safety and hazards should be thoroughly investigated. The biological potential of similar indole derivatives has been reviewed, suggesting that these compounds have diverse biological activities and immense potential to be explored for new therapeutic possibilities .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NOS/c15-8-1-3-9(4-2-8)21-7-12(20)19-11-6-5-10(16)13(17)14(11)18/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZOQWPPTMEPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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